(S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Brand Name: Vulcanchem
CAS No.: 82717-96-2
VCID: VC20789406
InChI: InChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13-/m0/s1
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol

(S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid

CAS No.: 82717-96-2

Cat. No.: VC20789406

Molecular Formula: C15H21NO4

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid - 82717-96-2

CAS No. 82717-96-2
Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
IUPAC Name (2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid
Standard InChI InChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13-/m0/s1
Standard InChI Key CEIWXEQZZZHLDM-AAEUAGOBSA-N
Isomeric SMILES CCOC(=O)[C@H](CCC1=CC=CC=C1)[NH2+][C@@H](C)C(=O)[O-]
SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)[NH2+]C(C)C(=O)[O-]

(S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid is a complex organic compound that belongs to the class of amino acid derivatives. It is specifically a derivative of L-alanine, where the amino group is substituted with a bulky side chain containing an ethoxy and phenyl group. This compound is of interest in pharmaceutical research due to its potential biological activities.

Synonyms and Related Compounds

This compound is also known by several synonyms, including N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine and (2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid . These names reflect its structure and stereochemistry.

Biological and Pharmaceutical Significance

While specific biological activities of (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid are not detailed in the provided sources, compounds with similar structures are often studied for their potential as active pharmaceutical ingredients (APIs) or intermediates in drug synthesis. Their ability to interact with biological targets, such as enzymes or receptors, can be influenced by their stereochemistry and the presence of functional groups like the ethoxy and phenyl groups.

Research Findings and Applications

Research on amino acid derivatives like (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid typically focuses on their synthesis, structural characterization, and biological evaluation. These compounds can serve as building blocks for more complex molecules with therapeutic potential.

Data Table: Chemical Information

PropertyValue
CAS Number82717-96-2 (related compound)
Molecular FormulaNot explicitly listed
Stereochemistry(S) configurations
SynonymsN-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine

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